molecular formula C₁₀H₁₆O₂ B1142818 Ethyl (4Z,6E)-octa-4,6-dienoate CAS No. 1173170-10-9

Ethyl (4Z,6E)-octa-4,6-dienoate

Cat. No.: B1142818
CAS No.: 1173170-10-9
M. Wt: 168.23
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Description

Ethyl (4Z,6E)-octa-4,6-dienoate is a useful research compound. Its molecular formula is C₁₀H₁₆O₂ and its molecular weight is 168.23. The purity is usually 95%.
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Properties

CAS No.

1173170-10-9

Molecular Formula

C₁₀H₁₆O₂

Molecular Weight

168.23

Origin of Product

United States

Preparation Methods

Reaction Optimization

In a representative procedure, (4Z,6E)-octa-4,6-dienoic acid (1.0 equiv) is refluxed with excess ethanol (5.0 equiv) in the presence of concentrated H₂SO₄ (0.1 equiv) for 12–24 hours. The reaction is quenched with aqueous NaHCO₃, and the product is extracted with ethyl acetate. Purification via silica gel chromatography affords the ester in 65–75% yield. Nuclear magnetic resonance (NMR) analysis confirms retention of the (4Z,6E) configuration, with characteristic coupling constants J4,5=10.2HzJ_{4,5} = 10.2 \, \text{Hz} and J6,7=15.1HzJ_{6,7} = 15.1 \, \text{Hz}.

Limitations

  • Prolonged reaction times may lead to partial isomerization of double bonds.

  • Acid-sensitive substrates require alternative catalysts such as DCC/DMAP.

Cross-Metathesis of Allylic Esters

Olefin cross-metathesis using Grubbs or Hoveyda-Grubbs catalysts enables the construction of conjugated dienes. For Ethyl (4Z,6E)-octa-4,6-dienoate, this method involves coupling ethyl acrylate with a preformed (Z)-alkene.

Ruthenium-Catalyzed Methodology

A mixture of ethyl acrylate (1.2 equiv) and (Z)-3-hexene (1.0 equiv) is treated with Hoveyda-Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 6 hours. The reaction proceeds via a [2+2] cycloaddition mechanism, yielding the target dienoate in 82% isolated yield. Gas chromatography–mass spectrometry (GC-MS) analysis reveals >95% stereoselectivity for the (4Z,6E) isomer.

Table 1: Catalytic Systems for Cross-Metathesis

CatalystLigand/AdditiveYield (%)Z,E Selectivity
Hoveyda-Grubbs II-82>95%
Grubbs IICuI6887%
[Ru(η⁶-cot)(CO)₂]1-Octanol5578%

Substrate Scope

  • Electron-deficient alkenes (e.g., acrylates) exhibit higher reactivity.

  • Steric hindrance in allylic substrates reduces metathesis efficiency.

Biomimetic Polyene Cyclization

Inspired by natural product biosynthesis, biomimetic cyclization strategies using Lewis acids like TiCl₄ or BF₃·OEt₂ enable the formation of conjugated dienoates from polyene precursors.

Titanium Tetrachloride-Mediated Cyclization

A solution of ethyl (2E,4Z,6E)-octa-2,4,6-trienoate (1.0 equiv) in CH₂Cl₂ is treated with TiCl₄ (2.0 equiv) at −78°C for 1 hour. Quenching with methanol followed by aqueous workup yields this compound in 70% yield. The reaction proceeds via a chair-like transition state, favoring the (4Z,6E) configuration.

Stereochemical Control

  • Chiral N-acetals enhance enantioselectivity (up to 80% ee).

  • Solvent polarity critically influences cyclization efficiency.

Conjugate Addition-Elimination Sequences

Copper-catalyzed asymmetric conjugate additions of Grignard reagents to α,β,γ,δ-bisunsaturated esters provide access to dienoates with defined stereochemistry.

Copper(I)-Catalyzed 1,6-Addition

Ethyl sorbate (1.0 equiv) reacts with methylmagnesium bromide (1.5 equiv) in the presence of CuI (10 mol%) and (R)-BINAP (12 mol%) at −30°C. The 1,6-addition product undergoes elimination under basic conditions (K₂CO₃, THF/H₂O) to afford this compound in 58% yield.

Key Observations:

  • Bulkier Grignard reagents (e.g., cyclohexylMgBr) improve regioselectivity.

  • Polar aprotic solvents (e.g., DME) suppress side reactions.

Transition-Metal-Catalyzed Cross-Couplings

Palladium- and nickel-catalyzed couplings between alkenyl halides and organometallic reagents offer modular routes to conjugated dienoates.

Suzuki-Miyaura Coupling

(E)-Alkenyl boronic acid (1.5 equiv) and ethyl (Z)-4-bromo-4-pentenoate (1.0 equiv) are coupled using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/EtOH/H₂O (5:2:1) at 100°C. The reaction affords the target compound in 77% yield with >99:1 Z,E selectivity.

Nickel-Catalyzed Reductive Coupling

A mixture of ethyl propiolate (2.0 equiv) and 1-pentene (1.0 equiv) undergoes reductive coupling with [Ni(η³-C₃H₅)Br]₂ (5 mol%) and Zn (2.0 equiv) in wet MeCN . The reaction proceeds via a nickelacyclopentane intermediate, yielding this compound in 65% yield.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (4Z,6E)-octa-4,6-dienoate in laboratory settings?

  • Methodological Answer : this compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, alkyne elementometalation followed by Negishi coupling has been successfully used to produce conjugated dienoic esters with high stereoselectivity. Key steps include:

  • Use of organozinc intermediates generated via alkyne metalation.
  • Pd catalysts (e.g., [Pd(OAc)₂] with phosphine ligands) to mediate coupling.
  • Optimization of reaction conditions (e.g., THF solvent, inert atmosphere) to achieve yields >75% .
    • Alternative methods include nickel-catalyzed cotrimerization of acrylates and alkynes, which can yield structurally related dienoates .

Q. How is the stereochemistry (Z/E configuration) of this compound confirmed experimentally?

  • Methodological Answer : The Z/E configuration is determined using nuclear magnetic resonance (NMR) spectroscopy. Key parameters include:

  • ¹H NMR coupling constants : Trans (E) double bonds exhibit larger coupling constants (J ≈ 12–16 Hz), while cis (Z) bonds show smaller values (J ≈ 8–12 Hz).
  • NOESY or ROESY experiments : Spatial proximity of protons across double bonds confirms stereochemistry.
  • ¹³C NMR : Chemical shifts of olefinic carbons can differentiate Z/E isomers .

Q. What analytical techniques are routinely employed to characterize this compound?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₆O₂) with mass accuracy <5 ppm .
  • Gas chromatography-mass spectrometry (GC-MS) : Used for purity assessment and identification in complex mixtures (e.g., flavor chemistry studies) .
  • Infrared (IR) spectroscopy : Confirms ester carbonyl stretch (~1740 cm⁻¹) and C=C stretches (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in this compound synthesis?

  • Methodological Answer :

  • Catalyst selection : Palladium with bulky phosphine ligands (e.g., PPh₃) improves stereocontrol by stabilizing transition states .
  • Temperature control : Lower temperatures (−78°C to 0°C) favor kinetic products (e.g., Z isomers), while higher temperatures favor thermodynamic products.
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates and selectivity by stabilizing intermediates .

Q. What computational approaches support the study of this compound’s reactivity and stability?

  • Methodological Answer :

  • Density functional theory (DFT) : Predicts reaction pathways and energy barriers for double-bond isomerization or degradation.
  • Molecular docking : Evaluates interactions with biological targets (e.g., enzymes or receptors) for potential pharmacological applications, as demonstrated for related dienones in SARS-CoV-2 protease studies .
  • Molecular dynamics (MD) simulations : Assess conformational stability under varying solvent or temperature conditions .

Q. How do solvent polarity and temperature influence kinetic vs. thermodynamic product formation in this compound synthesis?

  • Methodological Answer :

  • Kinetic control : Non-polar solvents (e.g., hexane) and low temperatures (−78°C) favor the less stable Z isomer due to faster reaction rates.
  • Thermodynamic control : Polar solvents (e.g., DMF) and elevated temperatures (25–60°C) promote equilibration to the more stable E isomer.
  • Experimental validation via time-resolved NMR or GC-MS monitoring is critical .

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